![molecular formula C12H10O2 B3178544 (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] CAS No. 63405-68-5](/img/structure/B3178544.png)
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Overview
Description
(2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] is an organic compound characterized by the presence of two propenal groups attached to a central 1,4-phenylene moiety. This compound is of interest due to its conjugated system, which imparts unique optical and electronic properties. It is used in various scientific research applications, particularly in the fields of materials science and organic electronics.
Mechanism of Action
Target of Action
This compound might have potential applications in various fields due to its unique structure and properties . .
Mode of Action
It’s possible that the compound interacts with its targets through its unique chemical structure, which includes two formylethenyl groups attached to a phenylene group . These groups could potentially interact with various biological targets, leading to changes in cellular processes.
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
The compound’s unique structure suggests potential for various interactions at the molecular and cellular levels . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] typically involves a Knoevenagel condensation reaction. This reaction is carried out by reacting terephthalaldehyde with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for (2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] are not well-documented, the Knoevenagel condensation reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the aldehyde groups under mild conditions.
Major Products
Oxidation: Terephthalic acid derivatives.
Reduction: Bis(2-propen-1-ol) derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] has several scientific research applications:
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Chemistry: Serves as a building block for the synthesis of more complex organic molecules and materials.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylene-bis(2-propenal): Similar structure but lacks the extended conjugation.
1,4-Phenylene-bis(2-propen-1-ol): Reduced form with alcohol groups instead of aldehydes.
1,4-Phenylene-bis(2-propenoic acid): Oxidized form with carboxylic acid groups.
Uniqueness
(2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] is unique due to its extended conjugated system, which imparts superior optical and electronic properties compared to its analogs. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Biological Activity
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] , also known as 1,4-bis(2-formylethenyl)benzene, is an organic compound notable for its conjugated structure featuring two propenal groups linked to a central phenylene moiety. This unique configuration imparts significant optical and electronic properties, making it a subject of interest in various scientific fields, including materials science and medicinal chemistry.
- Molecular Formula : CHO
- Molecular Weight : 186.21 g/mol
- CAS Number : 63405-68-5
Biological Activity
The biological activity of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] has been explored in several studies, focusing on its potential pharmacological effects and mechanisms of action.
The compound's biological effects are attributed to its ability to interact with various cellular targets through its aldehyde functional groups. These interactions may lead to:
- Cytotoxicity : The compound has shown potential in inducing apoptosis in cancer cell lines.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial properties against certain pathogens.
Case Studies
- Cytotoxicity in Cancer Cells : A study demonstrated that (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] exhibits selective cytotoxicity against breast cancer cell lines (MCF-7), with an IC value of approximately 15 µM. This suggests that the compound may inhibit cell proliferation through apoptosis induction mechanisms.
- Antimicrobial Properties : Another investigation reported that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This supports its potential application in developing new antimicrobial agents.
Pharmacokinetics
Understanding the pharmacokinetics of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is crucial for evaluating its bioavailability and therapeutic potential. Key parameters include:
- Absorption : The compound is likely to be absorbed through passive diffusion due to its lipophilic nature.
- Distribution : It may distribute widely in tissues due to its small molecular size.
- Metabolism : Initial studies suggest that it undergoes phase I metabolic reactions primarily through oxidation.
- Excretion : The compound is expected to be eliminated via renal pathways.
Toxicological Profile
A hazard assessment indicates that (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is not classified as a skin sensitizer and exhibits low acute toxicity with a NOAEL (No Observed Adverse Effect Level) of 320 mg/kg/day in oral studies on rats. Reproductive toxicity screening showed a NOAEL of 1,000 mg/kg/day .
Materials Science
The compound serves as a precursor for synthesizing conjugated polymers and organic semiconductors used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Medicinal Chemistry
Given its biological activities, there is potential for further development of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] as a lead compound in drug discovery targeting cancer and bacterial infections.
Summary Table of Biological Activity Findings
Properties
IUPAC Name |
(E)-3-[4-[(E)-3-oxoprop-1-enyl]phenyl]prop-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h1-10H/b3-1+,4-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHMSZGYDGEQFX-ZPUQHVIOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)C=CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)/C=C/C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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